molecular formula C12H15N3O2 B2720428 N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide CAS No. 899978-48-4

N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide

Cat. No.: B2720428
CAS No.: 899978-48-4
M. Wt: 233.271
InChI Key: WMITYLRGKAFNEV-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide is an organic compound with the molecular formula C12H15N3O2 and a molecular weight of 233.271. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a pyridin-4-yl group attached to the oxalamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-cyclopentyl-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-11(14-9-3-1-2-4-9)12(17)15-10-5-7-13-8-6-10/h5-9H,1-4H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMITYLRGKAFNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide typically involves the reaction of cyclopentylamine with pyridine-4-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications .

Comparison with Similar Compounds

N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide can be compared with other similar compounds, such as N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide. While both compounds share the cyclopentyl and oxalamide moieties, the presence of different heterocyclic rings (pyridinyl vs. thiazolyl) imparts distinct chemical and biological properties. This uniqueness makes this compound valuable for specific research applications .

Biological Activity

N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C14H18N4O2
  • Molecular Weight : 278.32 g/mol

The compound contains a cyclopentyl group and a pyridine ring, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.

These interactions can lead to various pharmacological effects, making it a candidate for drug development.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance:

  • Case Study : In a mouse xenograft model of cancer, the compound demonstrated substantial tumor growth inhibition, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound:

  • Study Findings : Preliminary investigations showed that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential application in treating infections.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant tumor growth inhibition
AntimicrobialActivity against bacterial strains
Enzyme InhibitionModulation of enzyme activity

Research Applications

This compound is being investigated for various applications in scientific research:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.
  • Chemical Biology : As a tool for studying biological pathways and enzyme interactions.
  • Material Science : Its unique structure allows exploration in developing novel materials.

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